molecular formula C13H23NO4 B037702 Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 664364-29-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B037702
M. Wt: 257.33 g/mol
InChI Key: PIDOQUSXCYDMQD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is used in various chemical reactions and has a molecular weight of 257.33 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an ethoxy group (–O–CH2CH3) and a tert-butyl group (–C(CH3)3), both attached to the pyrrolidine ring . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 g/mol, and its exact mass and monoisotopic mass are 257.16270821 g/mol . It has a topological polar surface area of 55.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds . It’s stored in dry conditions at 2-8°C and is in liquid form .

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is involved in the study of asymmetric synthesis, providing insights into the stereochemistry of complex organic molecules. The compound serves as an example in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, where its stereochemical configurations are crucial for understanding the chiral nature of organic compounds (Weber et al., 1995).

Nitrile Anion Cyclization

The compound plays a significant role in nitrile anion cyclization processes, which are essential for the synthesis of N-tert-butyl disubstituted pyrrolidines. This method demonstrates the efficiency of synthesizing chiral pyrrolidine derivatives, crucial for developing pharmaceuticals and other biologically active compounds (Chung et al., 2005).

Photochemical Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is used in studies exploring photochemical reactions, particularly in the context of singlet oxygen reactions. These studies are pivotal for understanding the mechanisms of photooxidation and their applications in synthetic organic chemistry, such as the synthesis of pyrrole precursors for compounds like prodigiosin (Wasserman et al., 2004).

Supramolecular Chemistry

Research involving tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate extends to the field of supramolecular chemistry, where the compound's derivatives are analyzed for their crystal structures and supramolecular arrangements. These studies contribute to the broader understanding of molecular interactions and the design of molecular assemblies (Samipillai et al., 2016).

Medicinal Chemistry and Drug Design

The compound's derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents. These studies not only shed light on the compound's utility in synthesizing biologically active molecules but also its relevance in drug discovery and development (Ikuta et al., 1987).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOQUSXCYDMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572247
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

CAS RN

664364-29-8
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664364-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A flask was charged with EtOH (700 ml), tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (246 g, 965 mmol) and Pd/C (40 g). Then the flask was charged with H2 (3 L). The resulting solution was stirred overnight. The reaction mixture was filtered and concentrated to afford tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate as a colorless oil.
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